molecular formula C33H51NO2 B12576318 1-[2,4-Dimethyl-1-(3-phenylpropanoyl)-1H-pyrrol-3-yl]octadecan-1-one CAS No. 185696-43-9

1-[2,4-Dimethyl-1-(3-phenylpropanoyl)-1H-pyrrol-3-yl]octadecan-1-one

Cat. No.: B12576318
CAS No.: 185696-43-9
M. Wt: 493.8 g/mol
InChI Key: RHKRYTFEGZIMAJ-UHFFFAOYSA-N
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Description

1-[2,4-Dimethyl-1-(3-phenylpropanoyl)-1H-pyrrol-3-yl]octadecan-1-one is a complex organic compound with the molecular formula C33H51NO2. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with a phenylpropanoyl group and an octadecanoyl chain. It is a member of the pyrrole family, known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2,4-Dimethyl-1-(3-phenylpropanoyl)-1H-pyrrol-3-yl]octadecan-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Substitution with Phenylpropanoyl Group: The pyrrole ring is then subjected to Friedel-Crafts acylation using phenylpropanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Octadecanoyl Chain: The final step involves the attachment of the octadecanoyl chain through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

1-[2,4-Dimethyl-1-(3-phenylpropanoyl)-1H-pyrrol-3-yl]octadecan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

1-[2,4-Dimethyl-1-(3-phenylpropanoyl)-1H-pyrrol-3-yl]octadecan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2,4-Dimethyl-1-(3-phenylpropanoyl)-1H-pyrrol-3-yl]octadecan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1-[2,4-Dimethyl-1-(3-phenylpropanoyl)-1H-pyrrol-3-yl]hexadecan-1-one: Similar structure but with a shorter alkyl chain.

    1-[2,4-Dimethyl-1-(3-phenylpropanoyl)-1H-pyrrol-3-yl]dodecan-1-one: Another similar compound with an even shorter alkyl chain.

Uniqueness

1-[2,4-Dimethyl-1-(3-phenylpropanoyl)-1H-pyrrol-3-yl]octadecan-1-one is unique due to its long octadecanoyl chain, which may impart specific physical and chemical properties, such as increased hydrophobicity and potential for interaction with lipid membranes.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

185696-43-9

Molecular Formula

C33H51NO2

Molecular Weight

493.8 g/mol

IUPAC Name

1-[2,4-dimethyl-1-(3-phenylpropanoyl)pyrrol-3-yl]octadecan-1-one

InChI

InChI=1S/C33H51NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-24-31(35)33-28(2)27-34(29(33)3)32(36)26-25-30-22-19-18-20-23-30/h18-20,22-23,27H,4-17,21,24-26H2,1-3H3

InChI Key

RHKRYTFEGZIMAJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)C1=C(N(C=C1C)C(=O)CCC2=CC=CC=C2)C

Origin of Product

United States

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